5-(Bromomethyl)-1,3-dihydro-2-benzofuran
Overview
Description
5-(Bromomethyl)-1,3-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromomethyl group attached to the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that bromomethyl compounds often participate in suzuki–miyaura coupling reactions , which suggests that the compound may interact with organoboron reagents or palladium complexes .
Mode of Action
Bromomethyl compounds are known to participate in free radical reactions . In such reactions, a bromine atom is typically abstracted, leaving behind a carbon-centered radical that can participate in further reactions .
Biochemical Pathways
Bromomethyl compounds are known to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
Bromomethyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes depending on the specific reaction context.
Action Environment
It is known that the reaction conditions, such as temperature and solvent, can significantly affect the outcomes of reactions involving bromomethyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-dihydro-2-benzofuran typically involves the bromination of 1,3-dihydro-2-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-dihydro-2-benzofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzofuran aldehydes and carboxylic acids.
Reduction: The major product is 1,3-dihydro-2-benzofuran.
Scientific Research Applications
5-(Bromomethyl)-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,3-dihydro-2-benzofuran
- 5-(Iodomethyl)-1,3-dihydro-2-benzofuran
- 5-(Hydroxymethyl)-1,3-dihydro-2-benzofuran
Uniqueness
5-(Bromomethyl)-1,3-dihydro-2-benzofuran is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate for various chemical transformations. Additionally, the compound’s stability and ease of handling make it preferable for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dihydro-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVAEJDKAWZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188111-48-0 | |
Record name | 5-(bromomethyl)-1,3-dihydro-2-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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